
2-Chloro-3,4-difluorobenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,4-difluorobenzylamine is an organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring, along with a methylamine group. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-difluorobenzylamine typically involves the reaction of 2-chloro-3,4-difluorobenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the careful control of reaction parameters to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,4-difluorobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or acids, and reduced to form alcohols or amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted phenylamines, aldehydes, acids, alcohols, and biaryl compounds, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
2-Chloro-3,4-difluorobenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,4-difluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorine groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in biological systems.
Comparaison Avec Des Composés Similaires
2-Chloro-3,4-difluorobenzylamine can be compared with other similar compounds, such as:
- [(2-Chloro-4-fluorophenyl)methyl]amine
- [(2,4-Difluorophenyl)methyl]amine
- [(2-Chloro-3-fluorophenyl)methyl]amine
These compounds share structural similarities but differ in the number and position of halogen atoms, which can influence their chemical properties and reactivity. This compound is unique due to the presence of both chloro and difluoro groups, which impart distinct reactivity and applications.
Propriétés
Formule moléculaire |
C7H6ClF2N |
|---|---|
Poids moléculaire |
177.58 g/mol |
Nom IUPAC |
(2-chloro-3,4-difluorophenyl)methanamine |
InChI |
InChI=1S/C7H6ClF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H,3,11H2 |
Clé InChI |
ULORPEWFMWWDMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CN)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



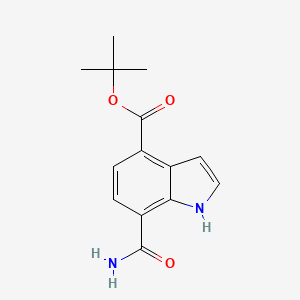

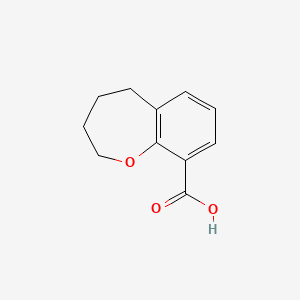
![1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-4-piperidinamine](/img/structure/B8471144.png)
![2-(Iodomethyl)imidazo[1,2-a]pyridine](/img/structure/B8471146.png)
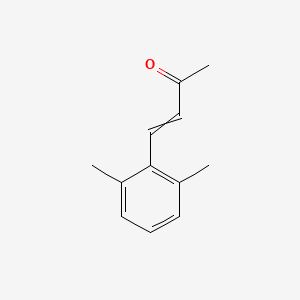
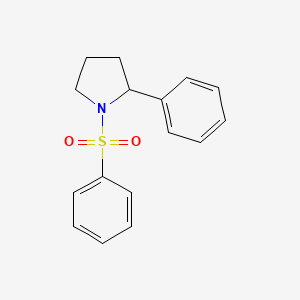
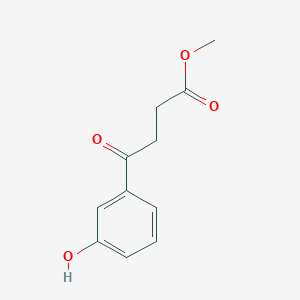
![2-(5-amino-1H-pyrazolo[3,4-b]pyridin-3-yloxy)ethanol](/img/structure/B8471194.png)
![4-[4-(2-Chlorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B8471202.png)
![3-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8471209.png)
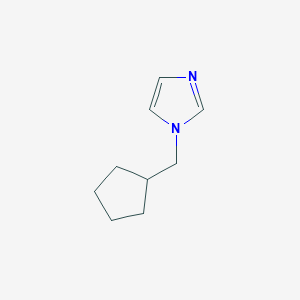
![(3R)-3-[(Methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester](/img/structure/B8471218.png)
